N-(4-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S2/c1-15-8-10-16(11-9-15)25-20(28)14-32-24-26-21-18-6-2-3-7-19(18)30-22(21)23(29)27(24)13-17-5-4-12-31-17/h2-12H,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLXEUXDCUBLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a thiophene moiety and a diazatricyclo framework, which may contribute to its biological properties. The molecular formula is , indicating the presence of multiple functional groups that could interact with biological targets.
Structural Overview
| Component | Description |
|---|---|
| Aromatic Ring | 4-methylphenyl group |
| Thiophene | Contributes to electron delocalization |
| Diazatricyclo Framework | Potential for diverse interactions |
| Functional Groups | Acetamide and sulfonyl groups |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, thiophene derivatives have been shown to possess antibacterial properties against various strains of bacteria, including resistant strains .
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties. A related study highlighted that similar diazatricyclo compounds demonstrated cytotoxic effects against cancer cell lines, indicating potential pathways for further exploration .
The mechanisms by which this compound may exert its effects include:
- Inhibition of Enzyme Activity : Similar compounds have been noted to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Evidence suggests that certain structural analogs can trigger programmed cell death in cancer cells.
- Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or signaling molecules, influencing cellular responses.
Study 1: Antimicrobial Efficacy
A study published in 2020 evaluated the antimicrobial activity of thiophene derivatives against Gram-positive and Gram-negative bacteria. N-(4-methylphenyl)-2-{6-oxo-5-[thiophen-2-yl)methyl]} derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Cytotoxicity Against Cancer Cells
In vitro tests conducted on various cancer cell lines revealed that compounds with similar diazatricyclo structures demonstrated significant cytotoxicity, leading to further investigation into their potential as anticancer agents .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-(4-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance, a related compound demonstrated percent growth inhibitions (PGIs) of up to 86% against various cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that the compound may have similar potential and warrants further investigation.
Anti-inflammatory Properties
In silico studies have shown that compounds with structural similarities may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . The docking studies suggest that these compounds could be promising candidates for the development of anti-inflammatory drugs.
Neuroprotective Effects
There is emerging evidence that certain derivatives of this compound may provide neuroprotective effects. Compounds targeting metabolic syndromes and CNS disorders show promise in treating conditions like Alzheimer's disease and mild cognitive impairment . The inhibition of specific enzymes related to these disorders could lead to novel therapeutic approaches.
Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated a series of N-Aryl compounds for their anticancer activity. The results indicated that certain analogs exhibited potent activity against multiple cancer cell lines with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . This highlights the potential of this compound as a lead compound for further development.
Study 2: Inhibitory Activity Against 5-Lipoxygenase
Another study focused on the synthesis and evaluation of compounds as 5-lipoxygenase inhibitors showed promising results for derivatives similar to N-(4-methylphenyl)-2-{...}. The molecular docking studies provided insights into the binding affinities and interactions within the active site of the enzyme . Such findings support the hypothesis that this compound can be optimized for anti-inflammatory therapies.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide functional group (–NHCOCH3) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid derivative. This reaction is catalyzed by enzymes or chemical agents (e.g., HCl or NaOH), yielding N-(4-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetic acid .
Oxidation of the Sulfanyl Group
The sulfanyl group (–S–) is susceptible to oxidation, forming sulfenic acid (–SOH) or sulfonic acid (–SO3H) derivatives, depending on the oxidizing agent (e.g., hydrogen peroxide or potassium permanganate). This reaction alters the compound’s electronic and physical properties.
Substitution Reactions on Aromatic Rings
The thiophene and phenyl groups in the molecule can participate in electrophilic aromatic substitution (EAS) reactions. For example:
-
Nitration : Introduction of a nitro group (–NO2) at activated positions.
-
Halogenation : Addition of halogens (e.g., Cl or Br) under specific catalytic conditions.
These reactions depend on the directing effects of substituents (e.g., methyl groups).
Oxidation of Thiophene Rings
Thiophene moieties can undergo oxidation under strong oxidative conditions (e.g., using chromic acid or ozone), leading to ring-opening products or formation of sulfones. This reaction is influenced by the substituents and reaction medium.
Reduction of Functional Groups
While less common, the amide group may be reduced to an amine (–NH2) using strong reducing agents (e.g., lithium aluminum hydride). Additionally, double bonds in the heterocyclic framework could be hydrogenated under catalytic conditions (e.g., H2/Pd).
Cycloaddition Reactions
The conjugated system in the diazatricyclo framework may participate in cycloaddition reactions (e.g., Diels-Alder), though specific conditions and reagents would need to be optimized experimentally.
Mechanistic Considerations
The compound’s reactivity is influenced by:
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Electronic Effects : The electron-donating methyl group on the phenyl ring and electron-withdrawing sulfanyl group modulate substitution patterns.
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Steric Factors : The bulky diazatricyclo framework may hinder certain reactions, requiring harsher conditions.
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Stability : The compound’s stability under heat and light (as inferred from synthesis protocols) suggests controlled reaction conditions are critical.
Research Implications
While explicit experimental data for this compound is limited, its structural analogs (e.g., thieno[3,2-d]pyrimidine derivatives) demonstrate biological activity in anticancer and antimicrobial contexts. Future studies could explore:
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Enzymatic Interactions : Binding affinity to targets like β-lactamases .
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Kinetic Parameters : Rates of hydrolysis or oxidation under defined conditions.
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Toxicity Profiling : Effects of metabolites (e.g., sulfonic acid derivatives) on cellular systems.
This compound’s reactivity highlights its potential for chemical modification and therapeutic applications, pending further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
